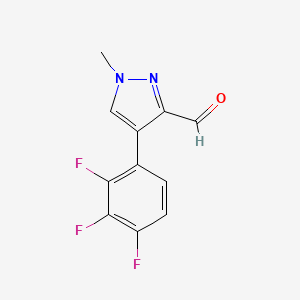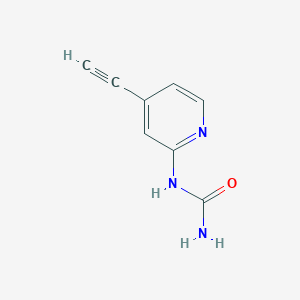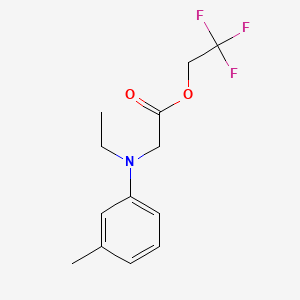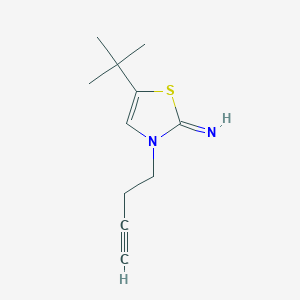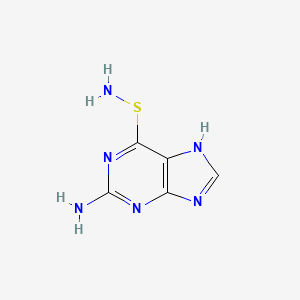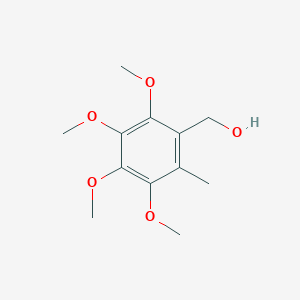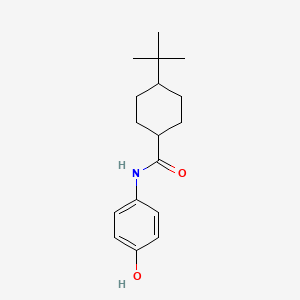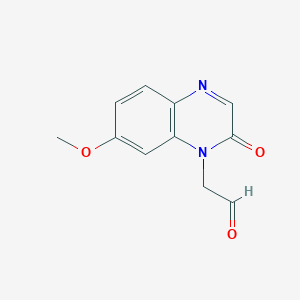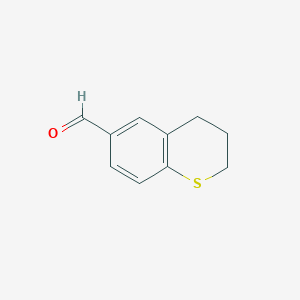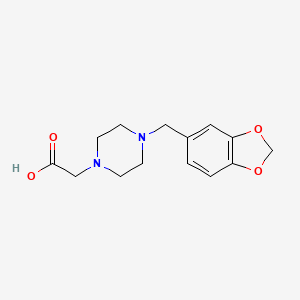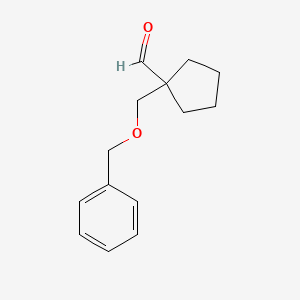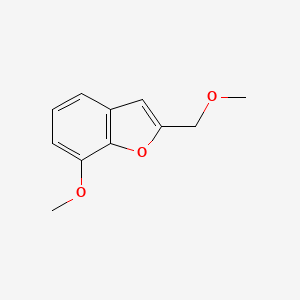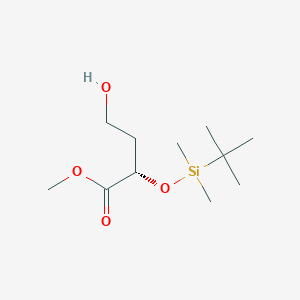
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate is a chiral compound that features a tert-butyldimethylsilyloxy group, which is commonly used as a protecting group in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The key steps include:
- Protection of the hydroxyl group with TBDMS-Cl and imidazole.
- Esterification of the resulting silyl ether with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) can be used to cleave the silyl ether group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of free hydroxyl groups or other protected derivatives.
Applications De Recherche Scientifique
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides stability to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(tert-Butyldimethylsilyloxy)propanal: Used in asymmetric synthesis and as a building block for chiral molecules.
tert-Butyldimethylsilyl ethers: Commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
Uniqueness
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate is unique due to its specific chiral configuration and the presence of both a silyl ether and an ester group. This combination allows for versatile applications in various synthetic and research contexts.
Propriétés
Numéro CAS |
164264-15-7 |
|---|---|
Formule moléculaire |
C11H24O4Si |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
methyl (2S)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxybutanoate |
InChI |
InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-9(7-8-12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1 |
Clé InChI |
BGWPGVOSZIFEDY-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H](CCO)C(=O)OC |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CCO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dibromo-3-methylbenzo[b]thiophene](/img/structure/B8363671.png)

